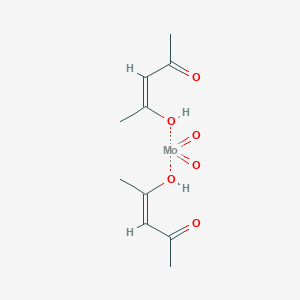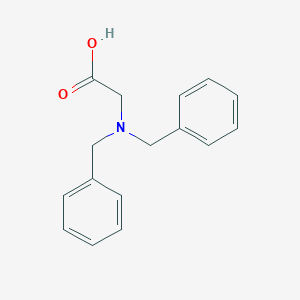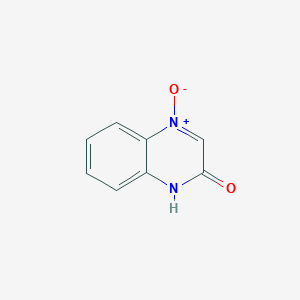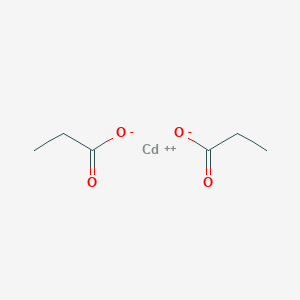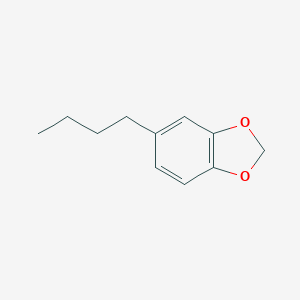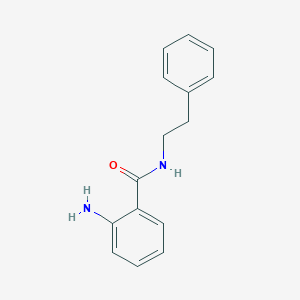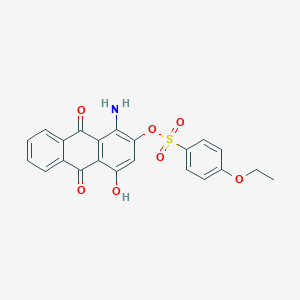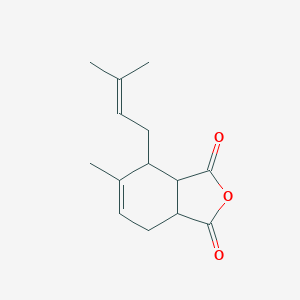
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- is a chemical compound that has been widely studied for its potential applications in various fields. It is commonly known as isobenzofuranone and is a member of the family of heterocyclic compounds. Isobenzofuranone has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of isobenzofuranone is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Biochemical And Physiological Effects
Isobenzofuranone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. In vivo studies have shown that isobenzofuranone can reduce inflammation and pain in animal models.
Advantages And Limitations For Lab Experiments
Isobenzofuranone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, the compound has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is sensitive to light and air, which can lead to degradation over time.
Future Directions
There are several future directions for the study of isobenzofuranone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for the compound in medicine, agriculture, and material science. Finally, further studies are needed to better understand the mechanism of action of isobenzofuranone and its potential side effects.
Synthesis Methods
The synthesis of isobenzofuranone involves a series of chemical reactions that convert 2-methyl-3-buten-2-ol into the final product. The process involves the use of various reagents such as sodium hydride, acetic anhydride, and chloroform. The yield of isobenzofuranone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.
Scientific Research Applications
Isobenzofuranone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, isobenzofuranone has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, isobenzofuranone has been studied for its potential use as a pesticide. In material science, isobenzofuranone has been studied for its potential use in the production of polymers.
properties
CAS RN |
16726-03-7 |
|---|---|
Product Name |
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- |
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methyl-4-(3-methylbut-2-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H18O3/c1-8(2)4-6-10-9(3)5-7-11-12(10)14(16)17-13(11)15/h4-5,10-12H,6-7H2,1-3H3 |
InChI Key |
KPKSFNJCYGUOHN-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O |
Canonical SMILES |
CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O |
Other CAS RN |
16726-03-7 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




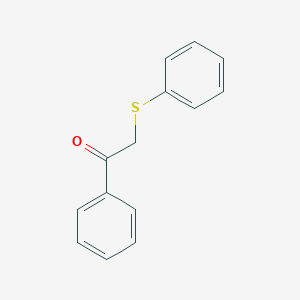
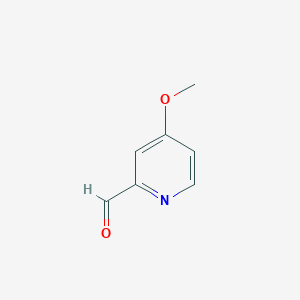
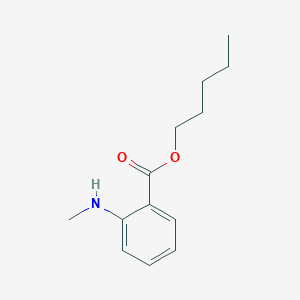
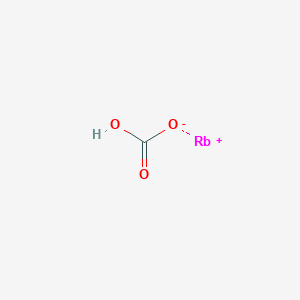
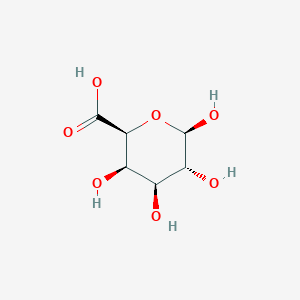
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
